

# (R)-M8891: A Comprehensive Technical Guide on Stereochemistry and Activity

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## Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

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## Abstract

**(R)-M8891** is a potent, selective, orally bioavailable, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] This enzyme plays a critical role in the maturation of proteins and is essential for the growth and proliferation of endothelial cells, a key process in angiogenesis.[1][3] By inhibiting MetAP2, **(R)-M8891** demonstrates both antiangiogenic and antitumoral activities.[4][5] The stereochemical configuration of M8891 is crucial for its potent activity, with the (R)-enantiomer being significantly more active than its corresponding (S)-enantiomer. This document provides an in-depth technical overview of the stereochemistry, mechanism of action, quantitative activity, and relevant experimental methodologies for **(R)-M8891**.

## Stereochemistry and Structure-Activity Relationship

M8891 possesses a chiral center within its cyclic tartronic diamide scaffold.[6][7] The biological activity of this molecule is highly dependent on its stereochemistry. The (R)-enantiomer, designated as M8891, is the active form, also known as the eutomer.[7] Its counterpart, the (S)-enantiomer, is referred to as MSC2492281 and serves as the less active distomer.[7] The profound difference in inhibitory activity between these two enantiomers underscores the specific and critical interactions of the (R)-configuration with the active site of the MetAP2 enzyme.[8]

## Quantitative Biological Activity

The inhibitory potency of **(R)-M8891** and its less active enantiomer has been quantified in various biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting the stereoselectivity of MetAP2 inhibition.

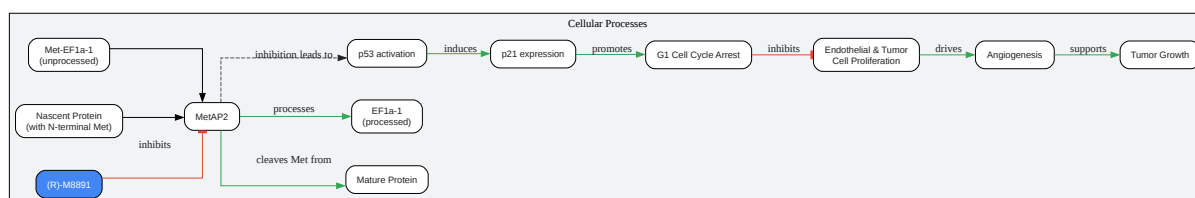
Compound	Target/Assay	IC50	Ki	Reference
(R)-M8891	Human MetAP2	52 nM	4.33 nM	[4][7]
Murine MetAP2	32 nM	-	[8]	
Human MetAP1	>10 $\mu$ M	-	[4][5]	
HUVEC Proliferation	20 nM	-	[4][8]	
(S)-MSC2492281	Human MetAP2	~7.8 $\mu$ M (150-fold less active)	-	[8]
HUVEC Proliferation	~15 $\mu$ M (750-fold less active)	-	[8]	

## Mechanism of Action and Signaling Pathway

**(R)-M8891** exerts its therapeutic effects by directly inhibiting the enzymatic activity of MetAP2. [3] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from newly synthesized proteins.[3] This process is a vital step in protein maturation and function. In endothelial cells, the inhibition of MetAP2 disrupts protein synthesis, leading to a reduction in cell proliferation and, consequently, the inhibition of angiogenesis—the formation of new blood vessels.[3][9] Tumors rely on angiogenesis for growth and metastasis, making MetAP2 an attractive target for cancer therapy.[3]

A key substrate of MetAP2, the translation elongation factor 1-alpha-1 (EF1a-1), has been identified as a pharmacodynamic biomarker for monitoring the target engagement of **(R)-M8891**. [7][10] Inhibition of MetAP2 leads to the accumulation of the unprocessed, methionylated form of EF1a-1, which can be detected in both in vitro and in vivo settings.[10] Furthermore, the antitumor activity of MetAP2 inhibition has been linked to the activation of the

p53 tumor suppressor pathway, leading to cell cycle arrest in the G1 phase and subsequent inhibition of cell proliferation.[8]



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Figure 1: Mechanism of action of **(R)-M8891**.

## Experimental Protocols

### Biochemical MetAP1/2 Assay

This assay is designed to determine the in vitro inhibitory activity of compounds against methionine aminopeptidases.

- Enzyme Reaction: The assay is conducted in a 100 mmol/L HEPES buffer at pH 7.5.[7]
- Substrate: A synthetic peptide substrate is used.
- Detection: The enzymatic reaction releases a product that can be detected, often through a colorimetric or fluorescent signal.
- Procedure:

- Varying concentrations of the test compound (e.g., **(R)-M8891**) are pre-incubated with the MetAP1 or MetAP2 enzyme.
- The enzymatic reaction is initiated by the addition of the substrate.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the signal from the product is measured.
- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

## HUVEC Proliferation Assay

This cellular assay assesses the antiproliferative activity of compounds on human umbilical vein endothelial cells (HUVECs), a key model for angiogenesis.

- Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.
- Procedure:
  - HUVECs are seeded in 96-well plates and allowed to attach overnight.
  - The culture medium is replaced with fresh medium containing various concentrations of the test compound.
  - Cells are incubated for a period of 48 to 72 hours.
  - Cell proliferation is quantified using a suitable method, such as a BrdU incorporation assay or a tetrazolium-based colorimetric assay (e.g., MTT, WST-1).
  - IC50 values are determined by analyzing the concentration-response curve.

## In Vivo Matrigel Plug Angiogenesis Assay

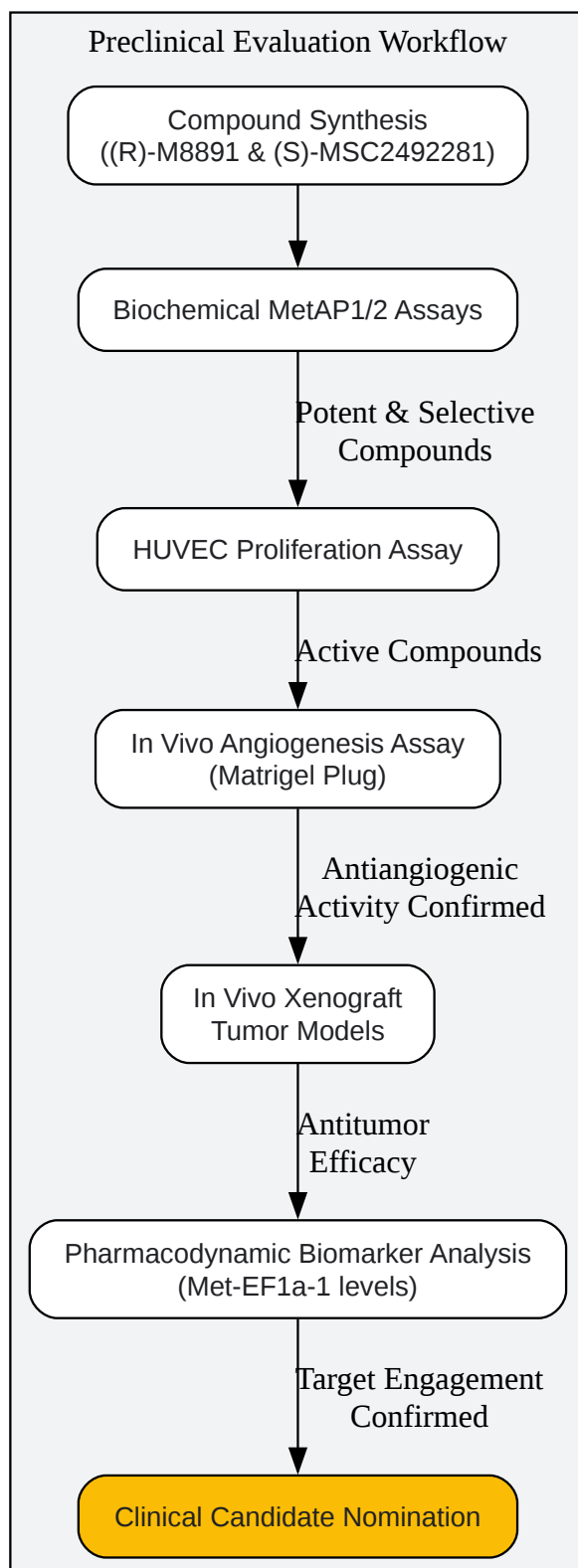
This in vivo model evaluates the antiangiogenic potential of a compound.

- Animal Model: Transgenic VEGFR2-luciferase mice are often used, where luciferase expression is driven by the VEGFR2 promoter, a marker for angiogenesis.<sup>[7][8]</sup>

- Procedure:
  - Mice are subcutaneously injected with Matrigel, a basement membrane matrix that supports new blood vessel formation.
  - The test compound (e.g., **(R)-M8891**) or a vehicle control is administered to the mice, typically via oral gavage.
  - After a defined treatment period, the Matrigel plugs are excised, or in the case of VEGFR2-luc mice, angiogenesis is quantified non-invasively through bioluminescence imaging.
  - The extent of vessel formation or the luciferase signal in the treated group is compared to the control group to determine the antiangiogenic activity.

## Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a MetAP2 inhibitor like **(R)-M8891**.



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Figure 2: Preclinical evaluation workflow for MetAP2 inhibitors.

## Conclusion

**(R)-M8891** is a well-characterized, potent, and stereoselective inhibitor of MetAP2 with demonstrated antiangiogenic and antitumoral properties. The critical role of its (R)-stereochemistry in its high-affinity binding to the enzyme highlights the importance of stereoisomerism in drug design and development. The availability of robust biochemical, cellular, and in vivo assays, along with a clear pharmacodynamic biomarker, provides a solid foundation for its continued investigation and clinical development as a potential cancer therapeutic.

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